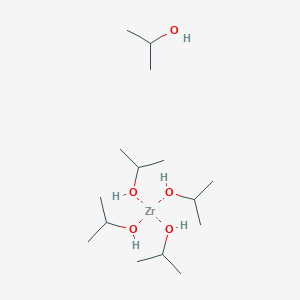

zirconium(IV) isopropoxide isopropanol

Vue d'ensemble

Description

zirconium(IV) isopropoxide isopropanol: is a chemical compound with the molecular formula Zr(OCH(CH₃)₂)₄ · (CH₃)₂CHOH . It is a coordination complex where zirconium is bonded to isopropoxide ligands and isopropanol. This compound is widely used as a precursor in the synthesis of zirconium-containing materials, including zirconia (ZrO₂), which is known for its high mechanical strength, chemical durability, and alkali resistance .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Direct Synthesis: zirconium(IV) isopropoxide isopropanol can be synthesized by reacting zirconium tetrachloride (ZrCl₄) with isopropanol (CH₃CHOHCH₃) in the presence of a base such as sodium isopropoxide (NaOCH(CH₃)₂). .

Industrial Production Methods: Industrial production of this compound complex often involves large-scale reactions using high-purity zirconium tetrachloride and isopropanol. The process is carried out in a controlled environment to ensure the purity and consistency of the product .

Analyse Des Réactions Chimiques

Types of Reactions:

Common Reagents and Conditions:

Hydrolysis: Water (H₂O) is the primary reagent used in hydrolysis reactions.

Condensation: The condensation reaction may require heating to facilitate the formation of zirconium oxide.

Major Products:

Zirconium Hydroxide (Zr(OH)₄): Formed during the initial hydrolysis reaction.

Zirconium Oxide (ZrO₂): Produced through the condensation of zirconium hydroxide.

Applications De Recherche Scientifique

Catalysis

Zirconium(IV) isopropoxide isopropanol complex acts as an efficient catalyst in several polymerization processes:

- Ring-Opening Polymerization : It is particularly effective for the ring-opening polymerization of lactides, ε-caprolactone, δ-valerolactone, and rac-β-butyrolactone. This application is crucial for producing biodegradable polymers used in packaging and medical devices .

- Condensation Reactions : The compound serves as a condensation catalyst in various organic reactions, enhancing reaction rates and yields .

Material Science

This compound complex is used in the synthesis of advanced materials:

- Ceramics : As a precursor to zirconium dioxide, it plays a vital role in producing high-performance ceramics used in electronics and aerospace applications .

- Thin Films : The compound can be utilized to create thin films of zirconia through sol-gel processes. These films are important in optical coatings and sensors due to their high stability and transparency .

Environmental Applications

The compound has shown potential in environmental applications:

- Water Treatment : It can be employed in advanced oxidation processes for removing contaminants from water, contributing to cleaner water technologies .

Case Study 1: Polymer Production

A study demonstrated the use of this compound complex as a catalyst for the ring-opening polymerization of lactides. The resulting polylactide showed improved mechanical properties compared to those produced using traditional catalysts. This advancement highlights the compound's effectiveness in producing biodegradable plastics with desirable characteristics.

Case Study 2: Thin Film Deposition

Research on thin film deposition using this compound complex revealed that films produced via sol-gel methods exhibited excellent adhesion and thermal stability. These films are suitable for applications in optical devices where durability and performance are critical.

Mécanisme D'action

The mechanism of action of zirconium(IV) isopropoxide isopropanol complex primarily involves its ability to undergo hydrolysis and condensation reactions. These reactions lead to the formation of zirconium oxide, which exhibits high mechanical strength and chemical resistance. The molecular targets and pathways involved include the interaction of zirconium with oxygen atoms in the isopropoxide ligands, facilitating the formation of zirconium-oxygen bonds .

Comparaison Avec Des Composés Similaires

Zirconium(IV) butoxide: Similar to zirconium(IV) isopropoxide isopropanol complex but with butoxide ligands instead of isopropoxide.

Titanium(IV) isopropoxide: Contains titanium instead of zirconium and is used in similar applications.

Hafnium(IV) isopropoxide: Contains hafnium instead of zirconium and shares similar properties.

Uniqueness:

Activité Biologique

Zirconium(IV) isopropoxide isopropanol (Zr(OiPr)4·iPrOH) is a chemical compound with significant applications in materials science, particularly in the synthesis of zirconia and hybrid polymers. However, its biological activity has garnered attention due to its potential implications in biomedical applications, including drug delivery systems and imaging techniques.

Chemical Identifiers:

| Property | Value |

|---|---|

| CAS Number | 14717-56-7 |

| Molecular Formula | C15H36O5Zr |

| Molecular Weight | 387.67 g/mol |

| IUPAC Name | propan-2-ol;propan-2-olate;zirconium(4+) |

Physical Properties:

- Solubility: Soluble in hot isopropanol, warm hexane, and toluene.

- Sensitivity: Moisture sensitive.

- Form: Crystalline.

Synthesis and Modification

Zirconium(IV) isopropoxide is synthesized via the reaction of zirconium chloride with isopropanol in the presence of ammonia. This method allows for the production of high-purity complexes that are essential for consistent biological activity. Research indicates that modifications to this compound can enhance its stability and reactivity, which are critical for its application in biological systems .

Drug Delivery Systems

Recent studies have explored the use of this compound as a precursor for drug delivery systems. Its ability to form stable nanoparticles can encapsulate therapeutic agents, improving their solubility and bioavailability. For instance, Zr(OiPr)4·iPrOH has been utilized to create hybrid polymeric structures that enhance the delivery of anticancer drugs .

Imaging Techniques

The compound has also been investigated for its optical properties in imaging applications. In particular, zirconium-based nanoparticles have shown promise in enhancing imaging contrast under conventional microscopy. A study demonstrated that using Zr(OiPr)4·iPrOH in the fabrication of microspheres improved the visualization of biological samples, allowing for real-time imaging with higher resolution .

Case Studies and Research Findings

- Nanoparticle Synthesis:

- Polymer Solar Cells:

- Stability Studies:

Safety and Toxicology

While zirconium compounds are generally considered to have low toxicity, specific studies are required to assess the safety profile of this compound in biological systems. Preliminary assessments suggest that, when used in controlled amounts, it poses minimal risk; however, further toxicological evaluations are essential to establish safe usage guidelines .

Propriétés

IUPAC Name |

propan-2-ol;zirconium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C3H8O.Zr/c5*1-3(2)4;/h5*3-4H,1-2H3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OTVICDBMBMSJAJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)O.CC(C)O.CC(C)O.CC(C)O.CC(C)O.[Zr] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H40O5Zr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14717-56-7 | |

| Record name | Tetrakis(isopropoxy)zirconium(IV)*isopropanol adduct | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: What is the role of Zirconium(IV) isopropoxide isopropanol complex in nanocrystal synthesis?

A: this compound complex acts as a precursor for the formation of zirconia (ZrO2) nanocrystals. In the described research [, ], the complex undergoes a solvothermal reaction in benzyl alcohol, leading to the formation of highly crystalline ZrO2 nanoparticles.

Q2: How can the surface of these zirconia nanocrystals be modified?

A: The surface of the synthesized ZrO2 nanocrystals can be modified using various silane coupling agents (SCAs) [, ]. This functionalization process improves the nanoparticles' dispersibility in different organic solvents, making them suitable for various applications. For instance, researchers successfully utilized 3-aminopropyltriethoxysilane (APTES), decyltrimethoxysilane (DTMS), and 3-(trimethoxysilyl) propyl methacrylate (MPS) to modify the surface of ZrO2 nanocrystals and enhance their dispersion in solvents like tetrahydrofuran (THF) and o-phenylphenoxyethyl acrylate (OPPEA) [].

Q3: What factors influence the stability of zirconia nanocrystal dispersions?

A3: The long-term stability of the ZrO2 nanocrystal dispersions is influenced by several factors, including:

- Type of silane coupling agent used: Different SCAs result in varying degrees of hydrolysis and condensation, affecting the overall stability [].

- Solvent polarity: High polarity, often due to the attached SCA, can negatively impact the dispersion's stability over time [].

- Interparticle interactions: The presence of certain functional groups on the modified surface can lead to interparticle coupling and subsequent aggregation, decreasing stability [].

Q4: What are the potential applications of these surface-modified zirconia nanocrystals?

A4: The ability to finely control the surface chemistry and dispersion of these ZrO2 nanocrystals through SCA modification makes them promising for various applications, including:

- High refractive index materials: The research indicates that incorporating these modified ZrO2 nanocrystals into polymers like OPPEA can yield materials with a high refractive index, potentially useful in optical applications [].

- UV-curable coatings: While not directly addressed in the provided abstracts, research suggests that highly dispersible zirconia nanoparticles can be incorporated into UV-curable poly(urethane-acrylate) coatings, enhancing their properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.